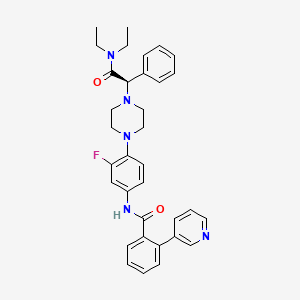

(R)-JNJ-31020028

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[4-[(1R)-2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41)/t32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUNRYUVDVWTTE-JGCGQSQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@H](C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-JNJ-31020028: A Technical Guide to its Mechanism of Action as a Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-JNJ-31020028 is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This compound has been instrumental as a pharmacological tool for investigating the in vivo functions of the Y2 receptor and has been explored for its potential therapeutic effects, including antidepressant-like behaviors.[3][4]

Core Mechanism of Action: Neuropeptide Y Y2 Receptor Antagonism

The primary mechanism of action of this compound is the competitive blockade of the Neuropeptide Y Y2 receptor, a member of the G-protein coupled receptor (GPCR) family. Y2 receptors are predominantly coupled to the inhibitory G-protein, Gαi.

Upon activation by endogenous agonists such as Neuropeptide Y (NPY) and Peptide YY (PYY), the Y2 receptor initiates a signaling cascade that typically leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels, particularly the inhibition of voltage-gated calcium channels.

By acting as an antagonist, this compound binds to the Y2 receptor but does not elicit a biological response. Instead, it prevents the binding of endogenous agonists, thereby inhibiting their downstream effects. A key physiological role of presynaptic Y2 receptors is to inhibit the release of various neurotransmitters. Consequently, the antagonism of these receptors by this compound can lead to an increase in the release of certain neurotransmitters, such as norepinephrine in the hypothalamus.

Signaling Pathway of Y2 Receptor and its Antagonism by this compound

Caption: Antagonism of the Gαi-coupled Y2 receptor by this compound.

Quantitative Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity and Functional Antagonism

| Parameter | Species | Receptor | Value | Reference(s) |

| pIC₅₀ | Human | Y2 | 8.07 ± 0.05 | |

| Rat | Y2 | 8.22 ± 0.06 | ||

| Mouse | Y2 | 8.21 | ||

| IC₅₀ | Human | Y2 | 6 nM | |

| pKB | Human | Y2 | 8.04 ± 0.13 | |

| Selectivity | Human | Y1, Y4, Y5 | >100-fold |

pIC₅₀: Negative logarithm of the half maximal inhibitory concentration. A higher value indicates greater binding affinity. IC₅₀: Half maximal inhibitory concentration. pKB: Negative logarithm of the dissociation constant of an antagonist. A higher value indicates greater antagonist potency.

Table 2: In Vivo Pharmacokinetics and Receptor Occupancy (Rat)

| Parameter | Route | Dose | Value | Reference(s) |

| Bioavailability | Oral | 10 mg/kg | 6% | |

| Subcutaneous | 10 mg/kg | 100% | ||

| Cmax | Subcutaneous | 10 mg/kg | 4.35 µM | |

| Tmax | Subcutaneous | 10 mg/kg | 0.5 hours | |

| Half-life (t₁/₂) | Subcutaneous | 10 mg/kg | 0.83 hours | |

| Receptor Occupancy | Subcutaneous | 10 mg/kg | ~90% | |

| ED₅₀ (Occupancy) | Subcutaneous | - | 1.6 mg/kg |

Experimental Protocols

This section outlines the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the Y2 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the pIC₅₀ of this compound at the human and rat Y2 receptors.

-

Materials:

-

Human Y2 Receptor Source: KAN-Ts cells expressing the human Y2 receptor.

-

Rat Y2 Receptor Source: Rat hippocampus membrane preparations.

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]PYY).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: High concentration of unlabeled NPY or PYY.

-

Assay Buffer: Typically a Tris-based buffer. For agonist binding, sodium-free buffers may be used, while sodium-containing buffers are more physiological.

-

Filtration System: Glass fiber filters (e.g., GF/C) pre-treated with polyethylenimine.

-

-

Protocol:

-

Membrane preparations or whole cells are incubated with a fixed concentration of [¹²⁵I]PYY.

-

Increasing concentrations of this compound are added to compete for binding to the Y2 receptor.

-

A parallel incubation is performed with an excess of unlabeled PYY to determine non-specific binding.

-

Following incubation, the mixture is rapidly filtered to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Competition binding curves are generated, and IC₅₀ values are determined using non-linear regression analysis. The pIC₅₀ is the negative logarithm of the IC₅₀.

-

Caption: Workflow for the radioligand binding assay.

Functional Antagonism Assay (Calcium Mobilization)

This cell-based functional assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by a Y2 receptor agonist.

-

Objective: To determine the functional antagonist potency (pKB) of this compound.

-

Materials:

-

Cell Line: KAN-Ts cells expressing the human Y2 receptor and a chimeric G-protein (Gqi5). The Gqi5 chimera redirects the Gαi signal to the Gαq pathway, enabling a measurable calcium response.

-

Agonist: Peptide YY (PYY).

-

Antagonist: this compound.

-

Calcium Indicator Dye: Fluo-4 AM or similar.

-

Assay Buffer: HEPES-buffered solution (HBS).

-

-

Protocol:

-

Cells are seeded in microplates and loaded with a calcium-sensitive fluorescent dye.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

The plate is placed in a fluorescence plate reader.

-

A fixed concentration of the agonist PYY is added to stimulate the Y2 receptor.

-

The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity.

-

The inhibitory effect of this compound is quantified, and the antagonist dissociation constant (KB) is calculated using the Schild equation. The pKB is the negative logarithm of the KB.

-

In Vivo Microdialysis for Norepinephrine Release

This in vivo technique measures the extracellular levels of norepinephrine in a specific brain region of freely moving animals, providing evidence of the functional consequences of Y2 receptor antagonism.

-

Objective: To assess the effect of this compound on norepinephrine release in the hypothalamus.

-

Materials:

-

Animal Model: Rats.

-

Microdialysis Probe: A semipermeable membrane probe stereotaxically implanted in the hypothalamus.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for the quantification of norepinephrine.

-

-

Protocol:

-

A guide cannula is surgically implanted into the rat hypothalamus.

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with aCSF at a low flow rate (e.g., 1 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of norepinephrine.

-

This compound is administered (e.g., subcutaneously).

-

Dialysate collection continues to measure changes in norepinephrine levels post-administration.

-

The concentration of norepinephrine in the dialysate samples is determined by HPLC-ED.

-

Caption: Workflow for in vivo microdialysis.

Conclusion

This compound is a highly selective and potent antagonist of the Neuropeptide Y Y2 receptor. Its mechanism of action is centered on the blockade of this Gαi-coupled receptor, thereby preventing the inhibitory effects of endogenous ligands like NPY and PYY. This antagonism leads to downstream effects such as the disinhibition of neurotransmitter release. The quantitative data from in vitro and in vivo studies provide a robust characterization of its pharmacological profile, establishing it as a valuable tool for neuroscience research and drug development.

References

- 1. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Y2 receptors for neuropeptide Y are coupled to three intracellular signal transduction pathways in a human neuroblastoma cell line. [periodicos.capes.gov.br]

- 3. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligands of the Neuropeptide Y Y2 Receptors as a Potential Multitarget Therapeutic Approach for the Protection of the Neurovascular Unit Against Acute Ischemia/Reperfusion: View from the Perspective of the Laboratory Bench - PMC [pmc.ncbi.nlm.nih.gov]

(R)-JNJ-31020028: A Comprehensive Technical Guide to a Selective Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-JNJ-31020028 is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. This document provides an in-depth technical overview of its pharmacological properties, including binding affinity, functional antagonism, and pharmacokinetic profile. Detailed methodologies for the key experiments used to characterize this compound are provided, along with diagrams of the Y2 receptor signaling pathway and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and preclinical evaluation.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems, where it is involved in a diverse range of physiological processes, including appetite regulation, anxiety, and circadian rhythms. Its effects are mediated by a family of G-protein coupled receptors (GPCRs), of which the Y2 receptor is a key member. The Y2 receptor primarily functions as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters. The development of selective Y2 receptor antagonists like this compound has been crucial for elucidating the in vivo functions of this receptor and exploring its therapeutic potential. This compound has demonstrated antidepressant-like effects in preclinical models, highlighting its potential for the treatment of nervous system disorders.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, functional potency, and pharmacokinetic parameters.

Table 1: In Vitro Binding Affinity of this compound at Y2 Receptors

| Species | Receptor | pIC50 | IC50 (nM) |

| Human | Y2 | 8.07 | 8.51[1] |

| Rat | Y2 | 8.22 | - |

| Mouse | Y2 | 8.21 | - |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Data compiled from multiple sources.[2][3][4]

Table 2: Functional Antagonist Activity of this compound

| Assay Type | Species/Cell Line | Parameter | Value |

| PYY-induced Calcium Mobilization | Human KAN-Ts cells | pKB | 8.04[5] |

pKB is the negative logarithm of the equilibrium dissociation constant of the antagonist.

Table 3: Selectivity of this compound for Human Y Receptor Subtypes

| Receptor Subtype | Selectivity Fold vs. Y2 |

| Y1 | >100-fold |

| Y4 | >100-fold |

| Y5 | >100-fold |

Table 4: Pharmacokinetic Properties of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (hours) | t1/2 (hours) | Bioavailability (%) |

| Oral | 10 | - | - | - | 6 |

| Subcutaneous | 10 | 4.35 | 0.5 | 0.83 | 100 |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the Y2 receptor signaling pathway and the general workflows of key experimental procedures used to characterize this compound.

Caption: Y2 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocols

This section provides a detailed overview of the methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the Y2 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Receptor Source: Membranes prepared from KAN-Ts cells stably expressing the human Y2 receptor, or from rat hippocampus tissue.

-

Radioligand: [125I]-Peptide YY ([125I]PYY).

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Composition typically includes a buffer salt (e.g., Tris-HCl), divalent cations (e.g., MgCl2, CaCl2), and a protease inhibitor cocktail.

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Detection: A gamma counter for measuring radioactivity.

-

-

Procedure:

-

In a 96-well plate, the receptor membranes, [125I]PYY (at a concentration near its Kd), and varying concentrations of this compound are combined in the assay buffer.

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled Y2 ligand) are included.

-

The plate is incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a pIC50 value.

-

PYY-Stimulated Calcium Mobilization Assay

This functional assay determines the potency of this compound as an antagonist by measuring its ability to block agonist-induced increases in intracellular calcium.

-

Materials:

-

Cell Line: KAN-Ts cells co-expressing the human Y2 receptor and a chimeric G-protein (Gqi5). The Gqi5 protein couples the Gi-linked Y2 receptor to the Gq signaling pathway, enabling a measurable calcium response.

-

Calcium Indicator Dye: A fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium (e.g., Fluo-4 AM).

-

Agonist: Peptide YY (PYY).

-

Test Compound: this compound.

-

Assay Buffer: A buffered salt solution such as Hank's Balanced Salt Solution (HBSS) with HEPES.

-

Instrumentation: A fluorescence plate reader capable of kinetic measurements.

-

-

Procedure:

-

Cells are seeded in 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

-

The cells are loaded with the calcium indicator dye for a specified period (e.g., 1 hour) at 37°C.

-

After loading, the cells are washed to remove excess dye.

-

Varying concentrations of this compound are added to the wells and pre-incubated.

-

The plate is placed in the fluorescence reader, and a baseline fluorescence reading is taken.

-

A fixed concentration of the agonist PYY is added to stimulate the Y2 receptor, and the change in fluorescence is monitored over time.

-

The ability of this compound to inhibit the PYY-induced calcium response is quantified.

-

The data is used to calculate the pKB value for this compound.

-

Ex Vivo Receptor Occupancy by Autoradiography

This technique measures the percentage of Y2 receptors in the brain that are occupied by this compound after in vivo administration.

-

Materials:

-

Animals: Rats.

-

Test Compound: this compound for subcutaneous administration.

-

Radioligand: A suitable radiolabeled Y2 receptor ligand for in vitro binding on tissue sections (e.g., [125I]PYY).

-

Equipment: Cryostat for brain sectioning, phosphor imaging system or X-ray film for detecting radioactivity.

-

-

Procedure:

-

Rats are administered various doses of this compound via subcutaneous injection. A vehicle control group is also included.

-

At a time point corresponding to the peak brain concentration of the drug (Tmax), the animals are euthanized, and their brains are rapidly removed and frozen.

-

The frozen brains are sectioned into thin coronal slices (e.g., 20 µm) using a cryostat.

-

The brain sections are mounted on microscope slides and incubated with the radioligand ([125I]PYY) until binding equilibrium is reached.

-

The sections are washed to remove unbound radioligand and then dried.

-

The slides are apposed to a phosphor imaging screen or X-ray film to visualize and quantify the amount of radioligand binding in specific brain regions.

-

The reduction in radioligand binding in the drug-treated animals compared to the vehicle-treated animals is used to calculate the percentage of Y2 receptor occupancy for each dose of this compound. An ED50 for receptor occupancy can then be determined.

-

In Vivo Microdialysis

This in vivo technique is used to measure the effect of this compound on the extracellular levels of neurotransmitters, such as norepinephrine, in specific brain regions like the hypothalamus.

-

Materials:

-

Animals: Rats.

-

Test Compound: this compound.

-

Microdialysis Equipment: Stereotaxic apparatus for probe implantation, microdialysis probes, a syringe pump, and a fraction collector.

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection for the quantification of norepinephrine.

-

-

Procedure:

-

A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hypothalamus) of an anesthetized rat.

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

After a stabilization period, dialysate samples are collected at regular intervals to establish a baseline level of norepinephrine.

-

This compound is administered to the animal (e.g., subcutaneously).

-

Dialysate collection continues, and the samples are analyzed by HPLC to measure the concentration of norepinephrine.

-

The change in norepinephrine levels following drug administration is compared to the baseline levels to determine the effect of Y2 receptor antagonism.

-

Conclusion

This compound is a highly valuable pharmacological tool for investigating the role of the Y2 receptor in the central nervous system. Its high affinity, selectivity, and brain penetrance have been thoroughly characterized through a range of in vitro and in vivo assays. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of neuroscience and drug discovery, facilitating further exploration of the therapeutic potential of Y2 receptor antagonism.

References

- 1. psychogenics.com [psychogenics.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]

- 4. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (R)-JNJ-31020028: A Technical Guide to a Selective Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovery and Pharmacological Profile

JNJ-31020028 was identified through the screening of a compound collection, leading to a series of small molecules with high affinity for the human NPY Y2 receptor.[3][4] The (R)-enantiomer, (R)-JNJ-31020028, has demonstrated desirable pharmacological properties as a Y2 receptor antagonist.

Binding Affinity and Selectivity

This compound exhibits high binding affinity for the human, rat, and mouse NPY Y2 receptors. Importantly, it displays over 100-fold selectivity for the Y2 receptor compared to other NPY receptor subtypes (Y1, Y4, and Y5).[5]

| Receptor | Species | pIC50 | IC50 (nM) |

| NPY Y2 | Human | 8.07 ± 0.05 | ~8.5 |

| NPY Y2 | Rat | 8.22 ± 0.06 | ~6.0 |

| NPY Y2 | Mouse | 8.21 | ~6.2 |

| NPY Y1 | Human | < 6 | > 1000 |

| NPY Y4 | Human | < 6 | > 1000 |

| NPY Y5 | Human | < 6 | > 1000 |

Table 1: Binding affinity (pIC50) and selectivity of this compound for NPY receptors. Data compiled from multiple sources.

Functional Antagonism

In functional assays, this compound acts as a potent antagonist, inhibiting the signaling induced by the native Y2 receptor agonist, Peptide YY (PYY).

| Assay | Parameter | Value |

| PYY-stimulated Calcium Response | pKB | 8.04 ± 0.13 |

Table 2: Functional antagonist activity of this compound.

In Vivo Pharmacokinetics and Receptor Occupancy

Pharmacokinetic studies in rats have shown that while this compound has poor oral bioavailability, it is well-absorbed after subcutaneous administration. Ex vivo receptor occupancy studies demonstrated that it effectively penetrates the brain and binds to Y2 receptors.

| Parameter | Route | Dose | Value |

| Bioavailability | Oral | 10 mg/kg | 6% |

| Bioavailability | Subcutaneous | 10 mg/kg | 100% |

| Cmax | Subcutaneous | 10 mg/kg | 4.35 µM |

| Tmax | Subcutaneous | 10 mg/kg | 0.5 h |

| t1/2 | Subcutaneous | 10 mg/kg | 0.83 h |

| Receptor Occupancy | Subcutaneous | 10 mg/kg | ~90% |

Table 3: Pharmacokinetic parameters and in vivo receptor occupancy of this compound in rats.

Synthesis of this compound

The enantioselective synthesis of this compound starts from the commercially available (S)-(+)-mandelic acid. While a detailed step-by-step protocol is proprietary, the general synthetic strategy involves the construction of the core structure through a series of organic reactions. A racemic mixture of JNJ-31020028 has also been synthesized and characterized.

An improved and efficient synthesis of a related compound, N-Methyl-JNJ-31020028, has been reported using both batch and continuous flow methodologies, with the latter providing a significantly higher yield (92% vs. 43%). This suggests that flow chemistry could be a viable approach for the scalable synthesis of JNJ-31020028 and its analogs.

Key Experimental Protocols

NPY Y2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the NPY Y2 receptor.

Methodology: A radioligand binding assay is performed using cell membranes from a cell line stably expressing the human NPY Y2 receptor (e.g., KAN-Ts or CHO-hY2R cells).

Protocol Outline:

-

Membrane Preparation: Cells expressing the Y2 receptor are harvested and homogenized in a suitable buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.

-

Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled Y2 receptor ligand (e.g., [¹²⁵I]-PYY) and increasing concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated at room temperature to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The pIC50 is then calculated as the negative logarithm of the IC50.

PYY-Stimulated Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound at the NPY Y2 receptor.

Methodology: This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the Y2 receptor agonist PYY. Since the Y2 receptor is typically coupled to the inhibitory G-protein (Gi), which does not directly lead to calcium mobilization, a chimeric G-protein (Gqi5) is co-expressed in the cells (e.g., CHO-hY2R-Gqi5) to couple the receptor to the phospholipase C pathway and enable a calcium readout.

Protocol Outline:

-

Cell Culture: CHO cells stably co-expressing the human NPY Y2 receptor and the chimeric G-protein Gqi5 are cultured to confluence.

-

Loading with Calcium Indicator Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that exhibits an increase in fluorescence upon binding to calcium.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Stimulation with Agonist: The Y2 receptor agonist PYY is added to the cells to stimulate an increase in intracellular calcium.

-

Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The antagonist activity is quantified by determining the concentration of this compound that produces a rightward shift in the PYY concentration-response curve. The pKB value is then calculated to represent the antagonist's affinity.

Ex Vivo Receptor Occupancy by Autoradiography

Objective: To determine the extent to which this compound occupies NPY Y2 receptors in the brain after systemic administration.

Methodology: This technique involves administering the drug to an animal, followed by the preparation of brain sections and visualization of the occupied receptors using a radiolabeled ligand.

Protocol Outline:

-

Drug Administration: Rats are administered this compound or vehicle via subcutaneous injection.

-

Tissue Collection: At a specified time after administration, the animals are euthanized, and their brains are rapidly removed and frozen.

-

Cryosectioning: The frozen brains are sliced into thin sections using a cryostat.

-

Radioligand Incubation: The brain sections are incubated with a radiolabeled NPY Y2 receptor ligand (e.g., [¹²⁵I]-PYY) to label the available (unoccupied) receptors.

-

Washing and Drying: The sections are washed to remove unbound radioligand and then dried.

-

Autoradiographic Imaging: The dried sections are exposed to a phosphor imaging screen or autoradiographic film to visualize the distribution and density of the radiolabeled receptors.

-

Image Analysis: The autoradiograms are quantified using image analysis software to determine the density of radioligand binding in specific brain regions.

-

Calculation of Receptor Occupancy: The receptor occupancy is calculated by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.

Signaling Pathways and Experimental Workflows

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi. Activation of the Y2 receptor by an agonist like NPY or PYY leads to the dissociation of the G-protein into its Gαi and Gβγ subunits, which then modulate downstream effector proteins.

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Workflow for Pharmacological Characterization

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel NPY Y2 receptor antagonist like this compound.

Caption: Pharmacological Characterization Workflow.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the NPY Y2 receptor. Its high affinity, selectivity, and brain penetrance make it a suitable candidate for in vivo studies. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacological profile, providing a foundation for researchers and drug development professionals working in the field of neuroscience and metabolic disorders. Further research with this compound and similar compounds will continue to elucidate the therapeutic potential of targeting the NPY Y2 receptor.

References

- 1. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

(R)-JNJ-31020028 brain penetrance and bioavailability

An In-depth Technical Guide on the Brain Penetrance and Bioavailability of (R)-JNJ-31020028

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrance and bioavailability of this compound, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The information is compiled from various preclinical studies to support further research and development of this compound for central nervous system (CNS) applications.

Introduction

This compound is a small molecule antagonist with high affinity for the human, rat, and mouse NPY Y2 receptors.[1] Its ability to cross the blood-brain barrier and modulate central Y2 receptors makes it a valuable tool for investigating the role of this receptor in various neurological and psychiatric disorders. This document summarizes key pharmacokinetic parameters, details the experimental approaches used to determine them, and illustrates the relevant biological pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in rats, revealing poor oral bioavailability but excellent subcutaneous absorption.

Bioavailability

Quantitative data from preclinical rat studies are presented in Table 1.

| Parameter | Value | Route of Administration | Dose | Species |

| Oral Bioavailability (F) | 6% | Oral (p.o.) | 10 mg/kg | Rat |

| Subcutaneous Bioavailability (F) | 100% | Subcutaneous (s.c.) | 10 mg/kg | Rat |

| Table 1: Bioavailability of this compound in Rats |

Plasma Pharmacokinetics after Subcutaneous Administration

Following subcutaneous administration, this compound is rapidly absorbed and demonstrates a relatively short half-life in rats. Key pharmacokinetic parameters are detailed in Table 2.

| Parameter | Value | Unit |

| Cmax | 4.35 | µM |

| Tmax | 0.5 | hours |

| AUCinf | 7.91 | h*µM |

| t1/2 | 0.83 | hours |

| Table 2: Plasma Pharmacokinetic Parameters of this compound in Rats after a 10 mg/kg Subcutaneous Dose[1] |

Brain Penetrance

This compound is confirmed to be a brain-penetrant molecule, effectively reaching and engaging its target in the central nervous system.

Receptor Occupancy

Ex vivo studies in rats have demonstrated significant occupancy of brain Y2 receptors following systemic administration. This provides direct evidence of the compound's ability to cross the blood-brain barrier and interact with its intended target.

| Parameter | Value | Dose (s.c.) | Species |

| Maximal Y2 Receptor Occupancy | ~90% | 10 mg/kg | Rat |

| ED50 for Y2 Receptor Occupancy | 1.6 | mg/kg | Rat |

| Table 3: Brain Y2 Receptor Occupancy of this compound in Rats |

Experimental Methodologies

The following sections describe the general experimental protocols typically employed for determining the pharmacokinetic and brain penetrance data presented above. Specific details from the original studies may vary.

Bioavailability and Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the oral and subcutaneous bioavailability and pharmacokinetics of a test compound in rats.

Caption: Workflow for a typical rodent pharmacokinetic and bioavailability study.

-

Vehicle Formulation: For intravenous (IV) administration, compounds are typically dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For oral and subcutaneous routes, formulations may include aqueous suspensions in vehicles like 0.5% hydroxypropyl methylcellulose (HPMC).

-

Dosing and Sampling: A crossover design is often used, where the same group of animals receives the IV dose and the oral/subcutaneous dose at different times, with a washout period in between. Blood samples are collected at various time points to characterize the plasma concentration-time profile.

-

Analysis: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Calculations: Bioavailability (F) is calculated by comparing the area under the plasma concentration-time curve (AUC) from the extravascular route (oral or subcutaneous) to the AUC from the IV route, corrected for the dose.

Ex Vivo Brain Receptor Occupancy Study

This method is used to determine the extent to which a compound binds to its target receptor in the brain after systemic administration.

Caption: General workflow for an ex vivo receptor occupancy study.

-

Procedure: Animals are administered the test compound. At a time point corresponding to the peak brain concentration, the animals are sacrificed, and their brains are collected.

-

Autoradiography: Brains are sectioned, and the slices are incubated with a radiolabeled ligand that binds to the target receptor (in this case, the Y2 receptor). The amount of radioligand binding is inversely proportional to the amount of the test compound occupying the receptor.

-

Quantification: The radiolabel signal is detected using autoradiography. The percentage of receptor occupancy is calculated by comparing the signal in the drug-treated animals to that in the vehicle-treated controls.

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the NPY Y2 receptor. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi.

Caption: NPY Y2 receptor signaling pathway and the antagonistic action of this compound.

Activation of the Y2 receptor by endogenous agonists like NPY or Peptide YY (PYY) leads to the dissociation of the Gi protein subunits. The αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly inhibit voltage-gated calcium channels, reducing calcium influx. Both mechanisms contribute to a decrease in neuronal excitability and neurotransmitter release. This compound competitively binds to the Y2 receptor, preventing these downstream signaling events and thereby disinhibiting neurotransmitter release.

Conclusion

This compound is a valuable research tool characterized by its high affinity and selectivity for the NPY Y2 receptor, coupled with its proven ability to penetrate the brain and engage its target in vivo. While its oral bioavailability is low, its excellent subcutaneous bioavailability allows for reliable systemic administration in preclinical models. The data and protocols summarized in this guide provide a solid foundation for designing and interpreting future studies aimed at exploring the therapeutic potential of NPY Y2 receptor antagonism in the central nervous system.

References

(R)-JNJ-31020028: A Technical Overview of its Selectivity for Neuropeptide Y Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of (R)-JNJ-31020028 for the Neuropeptide Y (NPY) receptor subtypes. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, providing a comprehensive resource on the quantitative binding characteristics, experimental methodologies, and associated signaling pathways of this potent NPY Y2 receptor antagonist.

Executive Summary

This compound is a high-affinity, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor. Extensive in vitro characterization has demonstrated its pronounced selectivity for the Y2 receptor subtype over other NPY receptors, namely Y1, Y4, and Y5. This selectivity is a critical attribute for a pharmacological tool intended to probe the specific physiological and pathological roles of the NPY Y2 receptor. This guide provides the key quantitative data, detailed experimental protocols used for its characterization, and a visual representation of the relevant signaling pathways.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been quantified through radioligand binding assays, which measure the ability of the compound to displace a radiolabeled ligand from the NPY receptor subtypes. The data consistently shows a high affinity for the Y2 receptor and significantly lower affinity for the Y1, Y4, and Y5 subtypes.

| Receptor Subtype | Species | Parameter | Value | Selectivity vs. Y2 | Reference |

| NPY Y2 | Human | pIC50 | 8.07 | - | [1][2][3][4][5] |

| IC50 (nM) | 8.51 | - | |||

| Rat | pIC50 | 8.22 | - | ||

| IC50 (nM) | 6.03 | - | |||

| Mouse | pIC50 | 8.21 | - | ||

| IC50 (nM) | 6.17 | - | |||

| NPY Y1 | Human | - | >100-fold selective vs. Y2 | >100x | |

| NPY Y4 | Human | - | >100-fold selective vs. Y2 | >100x | |

| NPY Y5 | Human | - | >100-fold selective vs. Y2 | >100x |

Note: The IC50 values for Y1, Y4, and Y5 receptors are not explicitly stated in the cited literature but are reported to be over 100-fold greater than that for the Y2 receptor.

In functional assays, this compound has been demonstrated to be a potent antagonist with a pKB value of 8.04.

Experimental Protocols

The characterization of this compound's selectivity for NPY receptor subtypes involved two primary in vitro assays: a radioligand binding assay to determine binding affinity and a functional assay to assess antagonist activity.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for NPY receptor subtypes by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the IC50 value of this compound at human NPY receptor subtypes.

Materials:

-

Cell Lines: KAN-Ts cells endogenously expressing the human NPY Y2 receptor, or other suitable cell lines individually expressing human NPY Y1, Y4, and Y5 receptors.

-

Radioligand: [125I]Peptide YY ([125I]PYY).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled NPY or PYY (e.g., 1 µM).

-

Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.

Procedure:

-

Membrane Preparation: Cell membranes from the respective cell lines are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A serial dilution of this compound or vehicle control.

-

For non-specific binding wells, add a high concentration of unlabeled NPY.

-

A fixed concentration of [125I]PYY (typically at or below its Kd).

-

The cell membrane preparation.

-

-

Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at room temperature to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [125I]PYY.

Functional Antagonism Assay (Calcium Mobilization)

This assay determines the functional antagonist activity of this compound by measuring its ability to inhibit the intracellular signaling induced by an NPY receptor agonist. As NPY Y2 receptors are endogenously coupled to Gi/o proteins, which inhibit adenylyl cyclase, a chimeric G-protein (Gqi5) is expressed in the cells to couple the receptor activation to a more readily measurable calcium mobilization response.

Objective: To determine the pKB value of this compound at the human NPY Y2 receptor.

Materials:

-

Cell Line: KAN-Ts cells stably expressing a chimeric Gqi5 protein.

-

Agonist: Peptide YY (PYY).

-

Test Compound: this compound.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the KAN-Ts cells expressing the Gqi5 chimera into black, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Compound Incubation: Wash the cells and then pre-incubate with various concentrations of this compound or vehicle for a defined period.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a fixed concentration of the agonist PYY (typically the EC80) to all wells and immediately measure the fluorescence intensity over time to capture the peak calcium response.

-

Data Analysis: The inhibitory effect of this compound on the PYY-induced calcium signal is analyzed. The data are fitted to determine the IC50 of this compound, from which the pKB (a measure of antagonist potency) can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the NPY receptors and a generalized workflow for the experimental characterization of this compound.

Caption: NPY Receptor Subtype Signaling Pathways.

Caption: Experimental Workflow for this compound Characterization.

References

- 1. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

(R)-JNJ-31020028: A Technical Guide to its Role in Neurotransmission as a Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-JNJ-31020028 is a potent, selective, and brain-penetrant small molecule antagonist of the neuropeptide Y (NPY) Y2 receptor. This technical guide provides an in-depth overview of its core pharmacology, its modulatory role in neurotransmission, and detailed experimental methodologies for its characterization. The presynaptic localization of the NPY Y2 receptor positions it as a critical regulator of neurotransmitter release. By antagonizing this receptor, this compound enhances the release of certain neurotransmitters, highlighting its therapeutic potential for various central nervous system disorders. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its mechanism of action and experimental workflows to support further research and development.

Introduction

Neuropeptide Y (NPY) is a highly abundant 36-amino acid neurotransmitter in the mammalian brain, exerting its effects through a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 subtypes.[1][2] The NPY Y2 receptor is predominantly located on presynaptic nerve terminals, where it functions as an autoreceptor to inhibit the release of NPY and as a heteroreceptor to modulate the release of other neurotransmitters.[3][4] This presynaptic inhibitory function makes the Y2 receptor an attractive target for therapeutic intervention.

This compound has emerged as a key pharmacological tool to investigate the physiological and pathological roles of the NPY Y2 receptor. Its high affinity, selectivity, and ability to cross the blood-brain barrier allow for robust in vitro and in vivo studies.[5] This guide will delve into the technical details of this compound's interaction with the Y2 receptor and its subsequent impact on neurotransmission.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized across various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism at the NPY Y2 receptor.

Table 1: In Vitro Binding Affinity of this compound for NPY Y2 Receptors

| Species | Preparation | Radioligand | Parameter | Value | Reference(s) |

| Human | KAN-Ts Cells | PYY | pIC50 | 8.07 ± 0.05 | |

| Rat | Hippocampus | PYY | pIC50 | 8.22 ± 0.06 | |

| Mouse | Brain | Not Specified | pIC50 | 8.21 |

Table 2: In Vitro Functional Antagonist Activity of this compound

| Assay System | Agonist | Parameter | Value | Reference(s) |

| KAN-Ts Cells (expressing chimeric Gqi5) | PYY | pKB | 8.04 ± 0.13 | |

| Rat Vas Deferens | NPY | pA2 | 8.1 |

Table 3: In Vivo Pharmacokinetic and Receptor Occupancy Data in Rats

| Parameter | Value | Dosing | Reference(s) |

| Cmax | 4.35 µM | 10 mg/kg, s.c. | |

| Tmax | 0.5 hours | 10 mg/kg, s.c. | |

| t1/2 | 0.83 hours | 10 mg/kg, s.c. | |

| Oral Bioavailability | 6% | 10 mg/kg, p.o. | |

| Subcutaneous Bioavailability | 100% | 10 mg/kg, s.c. | |

| Receptor Occupancy | ~90% | 10 mg/kg, s.c. |

Role in Neurotransmission

The primary mechanism by which this compound influences neurotransmission is through the blockade of presynaptic NPY Y2 autoreceptors and heteroreceptors. This action disinhibits the release of various neurotransmitters.

Noradrenergic System

A key finding is the effect of this compound on the noradrenergic system. In vivo microdialysis studies in rats have demonstrated that systemic administration of this compound significantly increases the extracellular levels of norepinephrine in the hypothalamus. This is consistent with the blockade of Y2 heteroreceptors located on noradrenergic nerve terminals.

Glutamatergic and GABAergic Systems

NPY Y2 receptors are known to modulate the release of both glutamate (the primary excitatory neurotransmitter) and GABA (the primary inhibitory neurotransmitter). Antagonism of these receptors would be expected to increase the release of these neurotransmitters. While specific studies quantifying the effect of this compound on glutamate and GABA release are not extensively detailed in the provided search results, the known function of Y2 receptors suggests this is a likely consequence of its action.

Other Neurotransmitter Systems

The influence of NPY Y2 receptor antagonism on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, is an area of ongoing research. Given the widespread distribution of Y2 receptors in the brain, it is plausible that this compound may also modulate the release of dopamine and serotonin.

Signaling Pathways and Mechanisms

The following diagrams illustrate the signaling pathway of the NPY Y2 receptor and the mechanism of action of this compound.

Caption: NPY Y2 Receptor Signaling Pathway.

Caption: this compound Mechanism of Action.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound. These protocols are based on descriptions in the cited literature and represent standard practices in the field.

NPY Y2 Receptor Binding Assay (KAN-Ts Cells)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human NPY Y2 receptor.

Caption: Workflow for NPY Y2 Receptor Binding Assay.

Materials:

-

KAN-Ts cells stably expressing the human NPY Y2 receptor

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

-

Radioligand: [¹²⁵I]-Peptide YY (PYY)

-

Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM)

-

Test compound: this compound in various concentrations

-

96-well microplates

-

Filtration apparatus with glass fiber filters (e.g., GF/C)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Preparation: Culture KAN-Ts cells to confluency and prepare a cell membrane homogenate or use whole cells.

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd).

-

Initiate Binding: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Antagonism Assay (Calcium Mobilization in KAN-Ts Cells)

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced calcium mobilization in cells expressing the Y2 receptor coupled to a chimeric G protein.

References

- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of a selective Y2R antagonist, JNJ-31020028, on nicotine abstinence-related social anxiety-like behavior, neuropeptide Y and corticotropin releasing factor mRNA levels in the novelty-seeking phenotype - PMC [pmc.ncbi.nlm.nih.gov]

(R)-JNJ-31020028: A Technical Review of its Efficacy in Preclinical Models of Anxiety and Depression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data on (R)-JNJ-31020028, a selective and brain-penetrant antagonist of the neuropeptide Y (NPY) Y2 receptor. This document summarizes the quantitative data, details the experimental protocols used in key studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

This compound acts as a selective antagonist at the neuropeptide Y (NPY) Y2 receptor.[1][2][3] The Y2 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters.[4] By blocking this receptor, JNJ-31020028 is hypothesized to increase the synaptic availability of NPY, a neurotransmitter with known anxiolytic and antidepressant properties. Additionally, antagonism of the Y2 receptor has been shown to increase the release of norepinephrine in the hypothalamus.[5]

Signaling Pathway of the NPY Y2 Receptor

The following diagram illustrates the signaling pathway of the NPY Y2 receptor and the antagonistic action of this compound.

Caption: NPY Y2 Receptor Signaling and Antagonism by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Receptor Binding Affinity and Functional Activity

| Parameter | Species | Value | Reference |

| pIC₅₀ (Y2 Receptor) | Human | 8.07 ± 0.05 | |

| pIC₅₀ (Y2 Receptor) | Rat | 8.22 ± 0.06 | |

| pIC₅₀ (Y2 Receptor) | Mouse | 8.21 | |

| Selectivity | Human | >100-fold vs. Y1, Y4, Y5 | |

| pK₋B (Functional Antagonism) | - | 8.04 ± 0.13 |

Table 2: Pharmacokinetic Properties in Rats

| Parameter | Route | Dose | Value | Reference |

| Bioavailability | Oral | 10 mg/kg | 6% | |

| Bioavailability | Subcutaneous | 10 mg/kg | 100% | |

| Cₘₐₓ | Subcutaneous | 10 mg/kg | 4.35 µM | |

| Tₘₐₓ | Subcutaneous | 10 mg/kg | 0.5 hours | |

| t₁/₂ | Subcutaneous | 10 mg/kg | 0.83 hours | |

| Receptor Occupancy (ED₅₀) | Subcutaneous | - | 1.6 mg/kg | |

| Max. Receptor Occupancy | Subcutaneous | 10 mg/kg | ~90% |

Table 3: Efficacy in Animal Models of Depression

| Model | Species | Treatment | Key Finding | Reference |

| Olfactory Bulbectomy (OBX) | Rat | 5.6 µ g/day (i.c.v.), 10 days | Significant decrease in immobility time in Forced Swim Test | |

| Olfactory Bulbectomy (OBX) | Rat | 5.6 µ g/day (i.c.v.), 10 days | Significant decrease in grooming events |

Table 4: Efficacy in Animal Models of Anxiety

| Model | Species | Treatment | Key Finding | Reference |

| Nicotine Withdrawal | Rat | 20 mg/kg/day (i.p.) | Reversal of social anxiety-like behavior | |

| Alcohol Withdrawal | Rat | 15 mg/kg (s.c.) | Reversal of anxiogenic effects in the Elevated Plus Maze | |

| Various Standard Models | Rodents | Not specified | Ineffective in acute anxiety models | |

| Stress-Induced Hyperthermia | Not specified | Not specified | Blocked stress-induced elevations in plasma corticosterone |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Olfactory Bulbectomy (OBX) Model of Depression

-

Animals: Male Sprague-Dawley rats.

-

Surgical Procedure: Bilateral olfactory bulbectomy was performed on anesthetized rats. Control animals underwent a sham surgery.

-

Drug Administration: this compound was administered via chronic intracerebroventricular (i.c.v.) infusion using osmotic mini-pumps. The typical dose was 5.6 µ g/day for 10-14 days.

-

Behavioral Testing (Forced Swim Test): Following the chronic treatment period, rats were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior.

-

Behavioral Testing (Open Field): Locomotor activity and grooming behavior were assessed in an open field arena to evaluate general activity and specific behavioral deficits associated with the OBX model.

Nicotine Withdrawal-Induced Anxiety Model

-

Animals: Male Sprague-Dawley rats, phenotyped as high-responders (HR) to novelty.

-

Nicotine Administration: Rats received intermittent nicotine injections to induce sensitization.

-

Abstinence and Drug Treatment: Following the nicotine regimen, a one-week abstinence period was initiated. During this week, rats were treated daily with this compound (e.g., 20 mg/kg, i.p.) or vehicle.

-

Behavioral Testing (Social Interaction Test): Social anxiety-like behavior was assessed by measuring the time spent in social interaction with a novel conspecific.

-

Molecular Analysis: Post-mortem analysis of brain tissue (e.g., amygdala, hippocampus) was conducted to measure mRNA levels of NPY, Y2R, and corticotropin-releasing factor (CRF).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a preclinical model.

Caption: Generalized Preclinical Experimental Workflow.

Conclusion

The available data indicate that this compound, a selective NPY Y2 receptor antagonist, demonstrates clear antidepressant-like effects in the olfactory bulbectomized rat model of depression. Its efficacy in anxiety models appears to be context-dependent, showing promise in reversing anxiety-like states induced by substance withdrawal rather than affecting acute anxiety in standard models. The compound's favorable pharmacokinetic profile, including good brain penetration and high receptor occupancy after subcutaneous administration, makes it a valuable tool for investigating the role of the NPY Y2 receptor in psychiatric disorders. Further research is warranted to fully elucidate its therapeutic potential and the specific conditions under which it exerts anxiolytic effects.

References

Methodological & Application

Application Notes and Protocols for (R)-JNJ-31020028 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

(R)-JNJ-31020028 is a potent and selective, brain-penetrant antagonist of the neuropeptide Y (NPY) Y2 receptor. It has demonstrated potential in preclinical models for anxiolytic and antidepressant-like effects. These application notes provide a summary of its in vivo use and detailed protocols for key experiments.

Quantitative Data Summary

The following tables summarize the binding affinities and pharmacokinetic properties of this compound.

Table 1: Receptor Binding Affinity of this compound [1]

| Receptor | Species | pIC50 | Selectivity vs. Y1, Y4, Y5 |

| Y2 | Human | 8.07 | >100-fold |

| Y2 | Rat | 8.22 | >100-fold |

| Y2 | Mouse | 8.21 | >100-fold |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Cmax | Tmax | AUCinf (h*µM) | Vd | t1/2 (h) | Bioavailability |

| Intravenous | 1 mg/kg | - | - | - | - | - | - |

| Oral | 10 mg/kg | - | - | - | - | - | 6%[2] |

| Subcutaneous | 10 mg/kg | 4.35 µM | 0.5 h | 7.91 | - | 0.83 | 100%[2] |

Experimental Protocols

Olfactory Bulbectomy (OBX) Rat Model of Depression

This model is used to induce depression-like behaviors in rats, which can be reversed by chronic antidepressant treatment.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Place the anesthetized rat in a stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill two small holes over the olfactory bulbs (approximately 8 mm anterior to bregma and 2 mm lateral to the midline).

-

Carefully aspirate the olfactory bulbs.

-

Fill the cranial cavity with a hemostatic sponge.

-

Suture the incision.

-

Administer post-operative analgesics and allow a recovery period of at least two weeks before behavioral testing. Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.

-

-

Drug Administration (Chronic Intracerebroventricular Infusion):

-

Following the two-week recovery from OBX surgery, implant an osmotic minipump connected to a cannula directed into a lateral ventricle.

-

This compound is administered at a dose of 5.6 µ g/day .

-

The infusion is carried out continuously for 14 days.

-

-

Behavioral Testing: Conduct behavioral tests during the second week of drug infusion.

Forced Swim Test (FST)

The FST is a common behavioral test to assess antidepressant efficacy.

Protocol:

-

Apparatus: A cylindrical tank (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Procedure:

-

Place the rat in the water cylinder for a 15-minute pre-test session 24 hours before the actual test.

-

On the test day, place the rat in the cylinder again for a 5-minute session.

-

Record the total time the rat remains immobile (making only minimal movements to keep its head above water).

-

A decrease in immobility time is indicative of an antidepressant-like effect.[3]

-

Social Interaction Test

This test is used to evaluate anxiety-like behavior.

Protocol:

-

Apparatus: A dimly lit, open-field arena (e.g., 100 cm x 100 cm).

-

Procedure:

-

Habituate the rats to the testing room for at least 1 hour before the test.

-

Place a pair of unfamiliar, weight-matched rats in the center of the arena.

-

Record the total time the pair spends in active social interaction (e.g., sniffing, grooming, following) over a 10-minute session.

-

An increase in social interaction time is considered an anxiolytic-like effect.

-

Drug Preparation and Administration

a) Subcutaneous (s.c.) Injection:

-

Vehicle Preparation: this compound can be dissolved in 20% 2-hydroxypropyl-beta-cyclodextrin.[2] Alternatively, a vehicle of 10% DMSO and 90% saline can be used.

-

Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle to achieve the desired final concentration for injection (e.g., for a 10 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg, the concentration would be 2.5 mg/ml).

-

Administration: Inject the solution subcutaneously in the loose skin over the back or flank. Doses of 10 mg/kg and 20 mg/kg have been reported to be effective.

b) Intracerebroventricular (i.c.v.) Infusion:

-

Vehicle Preparation: Use sterile artificial cerebrospinal fluid (aCSF) as the vehicle.

-

Drug Preparation: Dissolve this compound in aCSF to the desired concentration for infusion via an osmotic minipump.

-

Administration: Surgically implant a cannula into a lateral ventricle of the rat brain, connected to an osmotic minipump placed subcutaneously. The pump will deliver the drug solution at a constant rate.

Visualizations

Caption: Experimental workflow for the olfactory bulbectomy model.

Caption: NPY Y2 receptor signaling pathway.

References

Application Notes and Protocols for (R)-JNJ-31020028 in Calcium Mobilization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-JNJ-31020028 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4][5] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor. Calcium mobilization assays are a common method to functionally characterize the activity of G protein-coupled receptors (GPCRs) like the NPY Y2 receptor. These assays measure the increase in intracellular calcium concentration following receptor activation. This compound can be used in these assays to determine its potency and selectivity in blocking agonist-induced calcium influx, thereby helping to elucidate the signaling pathways of the Y2 receptor.

Note on Mechanism of Action: this compound is a selective antagonist for the NPY Y2 receptor. It is not an inhibitor of the ORAI1 channel or store-operated calcium entry (SOCE). Its effect on calcium mobilization is a consequence of its blockade of the Y2 receptor, preventing the downstream signaling cascade that leads to calcium release from intracellular stores.

Data Presentation

Quantitative Data for this compound

| Parameter | Species | Value | Notes | Reference |

| pIC50 | Human Y2 Receptor | 8.07 | Affinity determined by inhibition of PYY binding. | |

| pIC50 | Rat Y2 Receptor | 8.22 | Affinity determined by inhibition of PYY binding. | |

| pIC50 | Mouse Y2 Receptor | 8.21 | --- | |

| IC50 | Human Y2 Receptor | 8.51 nM | --- | |

| IC50 | Rat Y2 Receptor | 6.03 nM | --- | |

| IC50 | Mouse Y2 Receptor | 6.17 nM | --- | |

| pKB | Human Y2 Receptor | 8.04 | Functional antagonist activity determined by inhibition of PYY-stimulated calcium responses in KAN-Ts cells expressing a chimeric G protein Gqi5. |

Signaling Pathway

The following diagram illustrates the signaling pathway of the NPY Y2 receptor leading to calcium mobilization and the inhibitory action of this compound.

Caption: NPY Y2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Calcium Mobilization Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against an NPY Y2 receptor agonist.

Materials:

-

Cells expressing the human NPY Y2 receptor (e.g., KAN-Ts cells with a chimeric Gqi5 protein)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

NPY Y2 receptor agonist (e.g., Peptide YY (PYY) or NPY)

-

This compound

-

DMSO (for dissolving compounds)

-

Black, clear-bottom 96-well or 384-well microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Culture:

-

Culture the NPY Y2 receptor-expressing cells in appropriate medium supplemented with FBS.

-

Plate the cells into black, clear-bottom microplates at a suitable density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark.

-

After incubation, wash the cells with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to create a concentration range (e.g., 10 µM to 0.1 nM).

-

Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Agonist Addition and Fluorescence Reading:

-

Prepare the NPY Y2 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the microplate in the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity over time.

-

Establish a baseline fluorescence reading for each well.

-

Inject the agonist into the wells and continue to record the fluorescence signal. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Experimental Workflow for IC50 Determination using a Calcium Mobilization Assay.

Conclusion

This compound is a critical tool for studying the NPY Y2 receptor. The protocols and data provided here offer a framework for utilizing this compound in calcium mobilization assays to further understand Y2 receptor pharmacology and its role in various physiological processes. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for (R)-JNJ-31020028 in Receptor Occupancy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-JNJ-31020028 is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4] Its favorable pharmacokinetic and pharmacodynamic properties make it a valuable tool for in vitro and in vivo studies investigating the role of the NPY Y2 receptor in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound and its radiolabeled analogue in receptor occupancy studies, a critical component in drug development for confirming target engagement and guiding dose selection.

Physicochemical and Pharmacological Properties

This compound is a non-peptidic small molecule that exhibits high binding affinity for the human, rat, and mouse NPY Y2 receptors.[1] It displays over 100-fold selectivity against other NPY receptor subtypes (Y1, Y4, and Y5).

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

| Parameter | Species | Value |

| pIC50 | Human Y2 Receptor | 8.07 ± 0.05 |

| Rat Y2 Receptor | 8.22 ± 0.06 | |

| Mouse Y2 Receptor | 8.21 | |

| pKB | Functional Antagonism | 8.04 ± 0.13 |

Data sourced from multiple studies.

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, s.c.)

| Parameter | Value |

| Cmax | 4.35 µM |

| Tmax | 0.5 hours |

| Bioavailability (s.c.) | 100% |

| Bioavailability (oral) | 6% |

| t1/2 | 0.83 hours |

Data sourced from multiple studies.

Neuropeptide Y Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon activation by endogenous ligands such as NPY and Peptide YY (PYY), the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates intracellular calcium levels and can influence other signaling cascades. As a presynaptic autoreceptor, its activation typically inhibits neurotransmitter release.

Experimental Protocols

Protocol 1: Ex Vivo Receptor Occupancy Study using Autoradiography

This protocol describes the determination of NPY Y2 receptor occupancy by this compound in the rodent brain using quantitative autoradiography.

Experimental Workflow for Ex Vivo Receptor Occupancy

References

Application Notes and Protocols for (R)-JNJ-31020028 in Animal Models of Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

(R)-JNJ-31020028 is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] The NPY system is a critical modulator of stress responses and has been implicated in the regulation of anxiety, depression, and alcohol dependence.[4] The Y2 receptor functions as an autoreceptor on NPY-releasing neurons; its blockade by antagonists like JNJ-31020028 is hypothesized to enhance NPY release, thereby activating postsynaptic NPY receptors (e.g., Y1) and producing anxiolytic or antidepressant-like effects.[2]

While JNJ-31020028 has shown limited efficacy in various standard models of acute anxiety, it has demonstrated significant effects in specific stress-related contexts. Notably, it effectively blocks stress-induced increases in plasma corticosterone and normalizes feeding behavior in stressed animals, without altering basal levels of either. Furthermore, it has shown anxiolytic-like properties in models of alcohol withdrawal and antidepressant-like effects in the olfactory bulbectomized (OBX) rat model following chronic administration.

These characteristics make JNJ-31020028 a valuable pharmacological tool for investigating the role of the NPY Y2 receptor in the neurobiology of stress, particularly in models of chronic stress, depression, and withdrawal-associated anxiety.

Pharmacological and Pharmacokinetic Data

Quantitative data for this compound are summarized below, providing key parameters for experimental design.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity (pIC50) | Human Y2 Receptor | 8.07 ± 0.05 | |

| Rat Y2 Receptor | 8.22 ± 0.06 | ||

| Mouse Y2 Receptor | 8.21 | ||

| Functional Antagonism (pKB) | PYY-stimulated Ca2+ response | 8.04 ± 0.13 | |

| Selectivity | vs. Human Y1, Y4, Y5 Receptors | >100-fold | |

| Receptor Occupancy | Rat Brain Y2 Receptors | ~90% at 10 mg/kg (s.c.) |

Table 2: Pharmacokinetic Parameters in Male Wistar Rats (10 mg/kg, s.c.)

| Parameter | Value | Reference(s) |

| Cmax (Maximum Plasma Concentration) | 4.35 µM | |

| Tmax (Time to Cmax) | 0.5 hours | |

| t1/2 (Elimination Half-life) | 0.83 hours | |

| AUCinf (Area Under the Curve) | 7.91 h·µM | |

| Subcutaneous Bioavailability | 100% | |